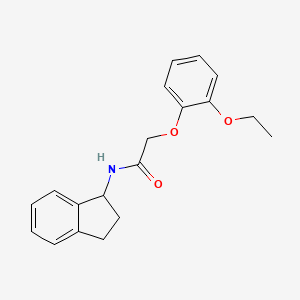

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-22-17-9-5-6-10-18(17)23-13-19(21)20-16-12-11-14-7-3-4-8-15(14)16/h3-10,16H,2,11-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQJBWVBTLZEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090914-71-8 | |

| Record name | N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with an appropriate amine, such as 2,3-dihydro-1H-inden-1-amine. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide may exhibit anticancer properties. The compound's ability to interact with specific biological pathways makes it a candidate for further investigation in cancer treatment modalities.

Case Study :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting a potential role in cancer therapeutics .

Neurological Disorders

The compound's structural analogs have been studied for neuroprotective effects. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, which may benefit conditions like Alzheimer's disease and Parkinson's disease.

Case Study :

In a preclinical trial, an analog of this compound demonstrated the ability to enhance cognitive function in animal models of Alzheimer's disease. The study highlighted its mechanism involving the inhibition of acetylcholinesterase, leading to increased acetylcholine levels .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Its potential to inhibit enzymes involved in inflammatory processes positions it as a candidate for treating inflammatory diseases.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 | 12.5 | |

| Analog A | COX-1 | 15.0 | |

| Analog B | LOX | 8.0 |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and development.

Safety Data

According to available safety data sheets, the compound is classified as causing skin and eye irritation upon contact. Proper handling and safety measures are recommended when conducting experiments with this compound .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred biological implications.

Substituent Variations on the Phenoxy Ring

2.1.1. N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

- Substituent: Fluorine at the ortho position of phenoxy.

- Molecular Formula: C₁₇H₁₆FNO₂.

- This may enhance metabolic stability but reduce lipophilicity (logP ~2.8 vs. ~3.5 for ethoxy). Fluorinated analogs are often explored for CNS targets due to improved blood-brain barrier penetration .

2.1.2. 2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

- Substituent: Bromine at the para position of phenoxy.

- Molecular Formula: C₁₇H₁₆BrNO₂.

- Key Differences : Bromine’s larger atomic radius introduces steric hindrance and enhances halogen bonding. The para substitution may alter binding orientation in receptor pockets compared to ortho-ethoxy. Brominated compounds are frequently used as radioligands or in structure-activity relationship (SAR) studies .

2.1.3. NBI-80713: N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-2-{[2-(3,4-dimethoxyphenoxy)ethyl][(4-fluorophenyl)methyl]amino}acetamide

- Substituent: Dimethoxyphenoxy and fluorobenzyl groups.

- Key Differences : The extended structure includes a tertiary amine and dimethoxy groups, increasing molecular weight (MW = 478 g/mol) and complexity. This compound is a selective HCRT-R2 antagonist (Ki = 2.2 nM), highlighting how additional aromatic rings and substituents enhance receptor specificity .

Modifications on the Indenyl Group

2.2.1. N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide

- Modification : Pyrrolidinyl substitution on the indenyl group and nitro group on phenyl.

- The pyrrolidinyl moiety introduces basicity, which may improve solubility but reduce CNS penetration compared to the unmodified indenyl group .

2.2.2. N-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

- Modification : Hydroxyl group on the indenyl ring.

- Key Differences : The hydroxyl group enhances hydrophilicity and enables hydrogen bonding, which could improve aqueous solubility but shorten half-life due to glucuronidation .

Functional Group Additions

2.3.1. 2-[(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide

- Modification: Propargylamino linker and nitrophenyl group.

- Key Differences : The propargyl group introduces alkyne reactivity (e.g., click chemistry applications), while the nitro group may confer photostability or serve as a metabolic liability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 2-ethoxyphenoxy | C₁₉H₂₁NO₃ | 311.38 | Balanced lipophilicity, ortho substitution |

| N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide | 2-fluorophenoxy | C₁₇H₁₆FNO₂ | 285.32 | Enhanced polarity, metabolic stability |

| 2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | 4-bromophenoxy | C₁₇H₁₆BrNO₂ | 346.22 | Halogen bonding, steric bulk |

| NBI-80713 | Dimethoxyphenoxy, fluorobenzyl | C₂₉H₂₈FN₂O₄ | 478.55 | High receptor specificity (Ki = 2.2 nM) |

Research Findings and Implications

- Ethoxy vs. Fluoro : Ethoxy’s electron-donating nature increases lipophilicity, favoring membrane permeability, while fluorine’s electronegativity enhances metabolic stability and target engagement .

- Steric Effects : Bulky substituents like bromine or propargyl groups may limit binding to shallow receptor pockets but improve selectivity in sterically tolerant sites .

- Chirality : Compounds with stereochemical complexity (e.g., NBI-80713) demonstrate higher receptor specificity, suggesting that the target compound’s indenyl configuration (if chiral) could be optimized for activity .

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

The synthesis of this compound typically involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2,3-dihydro-1H-inden-1-amine. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like dichloromethane at room temperature. This method allows for the efficient formation of the desired compound in a laboratory setting.

Antitumor Activity

Recent studies indicate that derivatives of related compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated potent anti-proliferative activity against various cancer cell lines such as SK-BR-3, MDA-MB-231, and HCT-116. Mechanistic studies suggest that these compounds induce apoptosis through the enhancement of reactive oxygen species (ROS) levels and inhibition of thioredoxin reductase (TrxR), leading to the activation of apoptotic pathways .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Cell Signaling : By interacting with cellular receptors, it can alter signaling pathways that lead to cell growth or apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to increase ROS levels, which can lead to cellular damage and death in cancer cells .

Research Findings and Case Studies

A comprehensive review of the literature reveals various studies focusing on the biological activity of similar compounds:

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile. According to safety data sheets, this compound may cause skin and eye irritation and has respiratory irritation potential upon inhalation. However, it is not classified as a carcinogen by IARC or NTP .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to verify substituent integration (e.g., ethoxyphenoxy methylene at δ 4.5–4.7 ppm, indenyl protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : For absolute configuration, use SHELXL (via Olex2) to refine single-crystal data (Mo-Kα radiation, 100K) .

- HPLC-PDA : Assess purity (>98%) with a C18 column (MeCN:H₂O gradient) .

What methodologies are employed to evaluate its pharmacological potential in cancer research?

Advanced Research Question

- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM for 72 hrs. Normalize viability to untreated controls .

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare to reference drugs (e.g., doxorubicin) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction and Western blotting for caspase-3 activation .

How do computational approaches like DFT enhance understanding of its electronic properties?

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level (Gaussian 09). Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic ethoxyphenoxy group) .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify hydrogen-bonding sites (e.g., acetamide carbonyl) for target interactions .

- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~3.2) and CYP inhibition risks .

What strategies resolve contradictions in bioactivity data across different studies?

Advanced Research Question

- Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Cross-validate cytotoxicity results with clonogenic survival or ATP-luciferase assays .

- Stereochemical Analysis : Compare enantiomers (if applicable) via chiral HPLC to isolate bioactive conformers .

How to design experiments assessing its metabolic stability and toxicity profiles?

Advanced Research Question

- In Vitro Microsomal Stability : Incubate with human liver microsomes (1 mg/mL, NADPH) for 0–60 mins. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values .

- Zebrafish Toxicity : Expose embryos (24–96 hpf) to 10–100 μM and monitor teratogenicity (e.g., yolk sac edema) .

How can researchers address low yields during scale-up synthesis?

Advanced Research Question

- Solvent Optimization : Replace DCM with THF or EtOAc for improved solubility and safer processing .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to enhance efficiency .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .

What analytical techniques differentiate polymorphic forms of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.